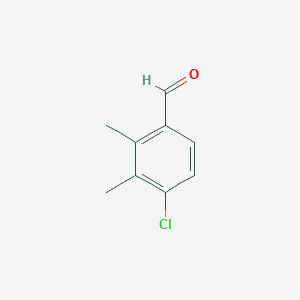

4-Chloro-2,3-dimethylbenzaldehyde

Descripción general

Descripción

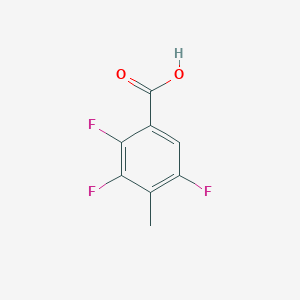

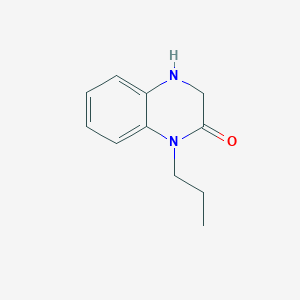

4-Chloro-2,3-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1349716-28-4 . It has a molecular weight of 168.62 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C9H9ClO . The InChI code for this compound is 1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

This compound is stored at a temperature of 2-8°C . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación

Synthetic Methods

Several studies have focused on developing efficient synthetic routes for derivatives of dimethylbenzaldehyde, which are closely related to 4-Chloro-2,3-dimethylbenzaldehyde. For example, Hu et al. (2010) described a highly efficient method for synthesizing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, achieving a total yield of 82.3% (Hu, Lu, Liu, Wei, & Liu, 2010). Additionally, Wang Wei-guo (2008) synthesized 3,4-dimethylbenzaldehyde using o-xylene and CO as raw materials, obtaining a high purity of 98.0% under optimal conditions (Wang Wei-guo, 2008).

Biocatalysis

Bühler et al. (2003) used the two-liquid phase concept to develop an efficient whole cell biocatalytic system for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, leveraging recombinant Escherichia coli cells (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).

Spectroscopic Analysis

Mijoule (1981) conducted a theoretical investigation into the zero-field splitting in molecules with closely spaced triplet states, including 2,4-, 2,5-, and 3,4-dimethylbenzaldehyde, highlighting the impact of second-order spin–orbit coupling (Mijoule, 1981). Furthermore, Sundaraganesan, Ilakiamani, and Dominic Joshua (2007) utilized ab initio and DFT levels of theory to analyze the structure of 3,4-dimethylbenzaldehyde, which shares similarities with this compound, providing insights into its vibrational properties (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Safety and Hazards

The safety information for 4-Chloro-2,3-dimethylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-2,3-dimethylbenzaldehyde are currently not well-defined in the literature. This compound is a type of aromatic aldehyde, which are often involved in various chemical reactions due to their electrophilic nature. They can react with nucleophiles, leading to the formation of new bonds .

Mode of Action

In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon atom of the carbonyl group, leading to the formation of a new bond .

Biochemical Pathways

It’s worth noting that aromatic aldehydes can participate in various biochemical reactions and pathways due to their reactivity .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of this compound .

Propiedades

IUPAC Name |

4-chloro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWCTXNQLDHDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)

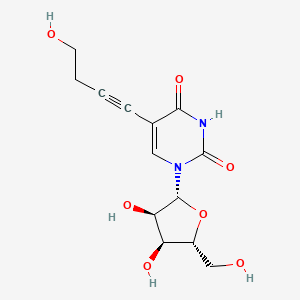

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)

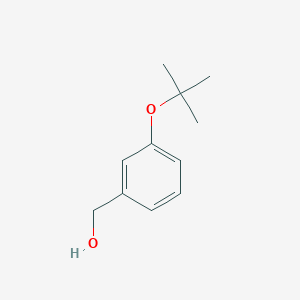

![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)